3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium
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Overview
Description
3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound with a unique structure that includes bromophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multi-step organic reactions. One common method includes the use of bromophenyl and methoxyphenyl precursors, which undergo a series of reactions such as nucleophilic substitution and cyclization under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the bromophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-1-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium
- 1-[2-(4-bromophenyl)-2-oxoethyl]-3-[(4-methoxyanilino)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,5-a]azepin-1-ium
Uniqueness
3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of bromophenyl and methoxyphenyl groups, along with the imidazo[1,2-a]azepin core, makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H24BrN2O2+ |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol |
InChI |
InChI=1S/C21H24BrN2O2/c1-26-19-8-5-4-7-18(19)23-15-21(25,16-10-12-17(22)13-11-16)24-14-6-2-3-9-20(23)24/h4-5,7-8,10-13,25H,2-3,6,9,14-15H2,1H3/q+1 |
InChI Key |
RHGVNCNRRRHJEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC([N+]3=C2CCCCC3)(C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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